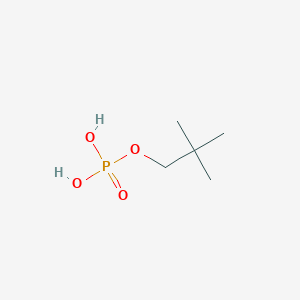
Neopentyl Dihydrogen Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neopentyl dihydrogen phosphate is an organic phosphate compound characterized by the presence of a neopentyl group attached to a dihydrogen phosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neopentyl dihydrogen phosphate can be synthesized through the acid-catalyzed hydrolysis of neopentyl phosphate. The reaction typically involves the use of strong acids such as sulfuric acid or hydrochloric acid, which facilitate the cleavage of the phosphorus-oxygen bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous-flow reactors to ensure efficient and consistent synthesis. The reaction conditions are carefully controlled to optimize yield and purity, with considerations for temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions: Neopentyl dihydrogen phosphate primarily undergoes hydrolysis reactions. The acid-catalyzed hydrolysis of this compound results in the cleavage of the phosphorus-oxygen bond, leading to the formation of neopentyl alcohol and inorganic phosphate .
Common Reagents and Conditions:
Acids: Sulfuric acid, hydrochloric acid
Conditions: Varying acid concentrations, typically at elevated temperatures to accelerate the reaction.
Major Products:
Neopentyl Alcohol: Formed through the cleavage of the phosphorus-oxygen bond.
Inorganic Phosphate: Resulting from the hydrolysis reaction.
Wissenschaftliche Forschungsanwendungen
Neopentyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Studied for its potential role in biochemical pathways involving phosphoryl transfer reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of neopentyl dihydrogen phosphate involves its hydrolysis under acidic conditions. The protonation of the phosphate group facilitates the cleavage of the phosphorus-oxygen bond, leading to the formation of neopentyl alcohol and inorganic phosphate. This reaction is influenced by the concentration of the acid catalyst and the nature of the leaving group .
Vergleich Mit ähnlichen Verbindungen
Methyl Dihydrogen Phosphate: Similar in structure but differs in the alkyl group attached to the phosphate moiety.
Ethyl Dihydrogen Phosphate: Another similar compound with an ethyl group instead of a neopentyl group.
Uniqueness: Neopentyl dihydrogen phosphate is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This makes it less prone to nucleophilic attack compared to its methyl and ethyl counterparts, resulting in different reactivity and stability profiles .
Eigenschaften
Molekularformel |
C5H13O4P |
|---|---|
Molekulargewicht |
168.13 g/mol |
IUPAC-Name |
2,2-dimethylpropyl dihydrogen phosphate |
InChI |
InChI=1S/C5H13O4P/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3,(H2,6,7,8) |
InChI-Schlüssel |
ANUKUXHGGBMTJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



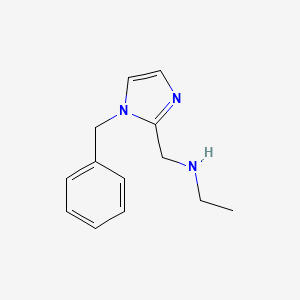
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)

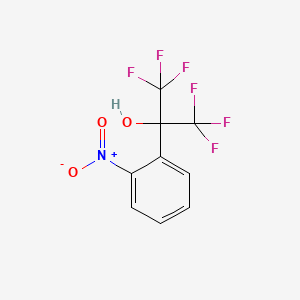
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)

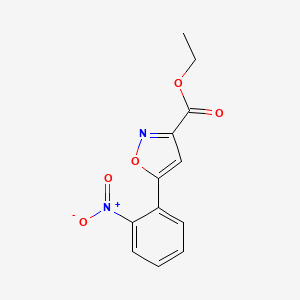
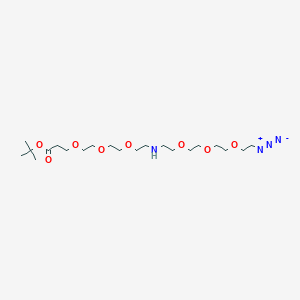
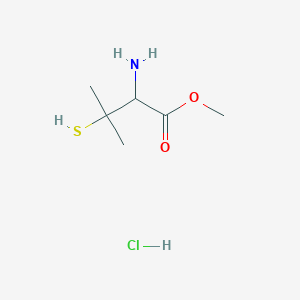
![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)

![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
